molecular formula C21H23N3O2 B6966026 4-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]acetyl]-1,3-dihydroquinoxalin-2-one

4-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]acetyl]-1,3-dihydroquinoxalin-2-one

Cat. No.: B6966026
M. Wt: 349.4 g/mol
InChI Key: ZYDPKPPRVKCLFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]acetyl]-1,3-dihydroquinoxalin-2-one is a complex organic compound that features a quinoxaline core, a pyrrolidine ring, and a 4-methylphenyl group

Properties

IUPAC Name

4-[2-[2-(4-methylphenyl)pyrrolidin-1-yl]acetyl]-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-15-8-10-16(11-9-15)18-7-4-12-23(18)14-21(26)24-13-20(25)22-17-5-2-3-6-19(17)24/h2-3,5-6,8-11,18H,4,7,12-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDPKPPRVKCLFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCCN2CC(=O)N3CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]acetyl]-1,3-dihydroquinoxalin-2-one typically involves multiple steps, starting with the construction of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone. The pyrrolidine ring is then introduced via a nucleophilic substitution reaction, where the 4-methylphenyl group is attached to the nitrogen atom of the pyrrolidine ring. The final step involves the acetylation of the pyrrolidine ring with the quinoxaline core under controlled conditions to yield the target compound .

Chemical Reactions Analysis

4-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]acetyl]-1,3-dihydroquinoxalin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological pathways and targets.

    Medicine: Due to its potential therapeutic properties, it is investigated for its use in drug development, particularly for conditions that involve the central nervous system.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]acetyl]-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include signal transduction pathways, neurotransmitter release, or enzyme inhibition .

Comparison with Similar Compounds

Similar compounds to 4-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]acetyl]-1,3-dihydroquinoxalin-2-one include:

The uniqueness of 4-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]acetyl]-1,3-dihydroquinoxalin-2-one lies in its combination of these three structural elements, which confer specific biological activities and potential therapeutic benefits.

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